2,6-Dibromophenyl methanesulfonate
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Overview
Description
2,6-Dibromophenyl methanesulfonate is an organic compound with the molecular formula C7H6Br2O3S. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by bromine atoms, and the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromophenyl methanesulfonate typically involves the bromination of phenol followed by sulfonation. The process can be summarized in the following steps:
Bromination of Phenol: Phenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromophenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The bromine atoms on the benzene ring can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 2,6-dibromoaniline, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
2,6-Dibromophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in coupling reactions to form biaryl compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromophenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromophenol: Similar structure but lacks the methanesulfonate group.
2,4,6-Tribromophenol: Contains an additional bromine atom at the 4 position.
2,6-Dimethoxyphenol: Methoxy groups replace the bromine atoms.
Uniqueness
2,6-Dibromophenyl methanesulfonate is unique due to the presence of both bromine atoms and the methanesulfonate group. This combination imparts specific reactivity and makes it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
(2,6-dibromophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3S/c1-13(10,11)12-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVHKCMZIZZQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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